

Caprylic/Capric Triglyceride: A Multifaceted Excipient for Advanced Drug Delivery

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Compound of Interest

Compound Name: *Capryl caprate*

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Introduction

In the landscape of pharmaceutical sciences, the journey of a drug molecule from administration to its site of action is fraught with challenges, particularly for poorly soluble active pharmaceutical ingredients (APIs). The selection of appropriate excipients is therefore paramount to the success of a formulation. Among the myriad of available options, caprylic/capric triglyceride (CCT) has emerged as a versatile and indispensable tool in the formulation scientist's arsenal.^{[1][2]} Derived from the esterification of glycerol with caprylic (C8) and capric (C10) fatty acids sourced from coconut or palm kernel oil, this medium-chain triglyceride (MCT) offers a unique combination of physicochemical properties that make it an ideal candidate for enhancing the delivery of a wide range of therapeutic agents.^{[3][4][5]}

This in-depth technical guide provides a comprehensive overview of the mechanism of action of caprylic/capric triglyceride in drug delivery. It is intended for researchers, scientists, and drug development professionals, offering not just a review of its applications but a deep dive into the fundamental principles that govern its efficacy. We will explore its role as a solubility enhancer, a penetration enhancer in topical and transdermal systems, and a lipid carrier in oral formulations, supported by experimental evidence and detailed protocols.

Physicochemical Properties and Toxicological Profile

Caprylic/capric triglyceride is a clear, colorless to slightly yellowish oily liquid with low viscosity and excellent oxidative stability.^{[1][6]} It is practically insoluble in water but soluble in a wide range of organic solvents.^[7] This lipophilic nature is central to its primary function as a solvent for poorly water-soluble drugs.^[2]

From a safety perspective, CCT boasts an exemplary toxicological profile. It is generally recognized as safe (GRAS) by regulatory agencies and is classified as a non-irritant, non-toxic, and non-sensitizing ingredient.^{[1][8]} Extensive clinical use has demonstrated a low incidence of adverse reactions, making it suitable for a wide array of pharmaceutical applications, including oral, topical, and parenteral delivery systems.^[1]

Mechanism of Action in Drug Delivery

The utility of caprylic/capric triglyceride in drug delivery stems from its multifaceted mechanisms of action, which can be broadly categorized into three key areas: solubility enhancement, permeation enhancement, and as a lipid carrier for oral bioavailability enhancement.

Solubility Enhancement

A primary hurdle in the formulation of many new chemical entities is their poor aqueous solubility. Caprylic/capric triglyceride's lipophilic character makes it an excellent solvent for such drugs, thereby increasing their loading capacity in a given formulation.^[2]

Quantitative Data on Drug Solubility:

The solubilizing capacity of CCT for various drugs is a critical parameter in formulation development. While extensive databases are proprietary, the following table provides illustrative examples of drug solubility in CCT-based systems.

Drug	Therapeutic Class	Reported Solubility in CCT-based systems	Reference
Progesterone	Hormone	56.74 mg/g in caprylic/capric triglyceride	[9]
Finasteride	5-alpha reductase inhibitor	Soluble in a SEDDS formulation containing Capryol 90 (a CCT derivative)	[10]
Generic Drug	-	≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil (as a comparison)	[11]

Experimental Protocol: Determining Drug Solubility in Caprylic/Capric Triglyceride

Objective: To determine the saturation solubility of a drug in CCT.

Materials:

- Active Pharmaceutical Ingredient (API)
- Caprylic/Capric Triglyceride (pharmaceutical grade)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification
- Centrifuge

Procedure:

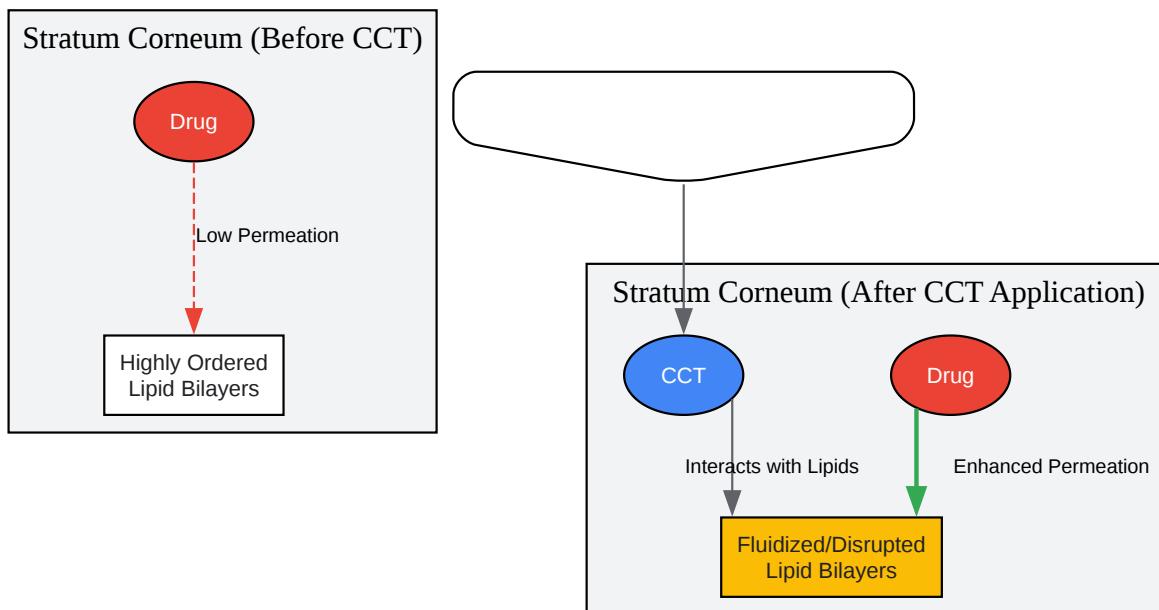
- Add an excess amount of the API to a known volume or weight of CCT in a sealed vial.
- Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After the incubation period, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug from the saturated solution.
- Carefully collect an aliquot of the supernatant (the CCT saturated with the drug).
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the drug concentration using a validated HPLC or UV-Vis method.
- Express the solubility as mg/mL or mg/g.

Permeation Enhancement in Topical & Transdermal Delivery

For topical and transdermal drug delivery, the stratum corneum presents a formidable barrier to drug penetration. CCT can act as a penetration enhancer, facilitating the transport of drugs across this lipid-rich layer.[\[12\]](#)[\[13\]](#)

The mechanism of penetration enhancement by CCT is believed to involve its interaction with the intercellular lipids of the stratum corneum.[\[14\]](#) By fluidizing these lipids, CCT disrupts their highly ordered structure, thereby increasing the permeability of the skin to the incorporated drug.[\[15\]](#)

Diagram: Proposed Mechanism of Skin Permeation Enhancement by CCT



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Caption: CCT interacts with and fluidizes the ordered lipid bilayers of the stratum corneum, enhancing drug permeation.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of CCT on the in vitro skin permeation of a drug.

Materials:

- Franz diffusion cells[16]
- Excised human or animal skin (e.g., porcine ear skin)[17]
- Receptor medium (e.g., phosphate-buffered saline, PBS, with a solubility enhancer if needed)[16]
- Drug formulation with and without CCT

- Syringes and needles for sampling
- Water bath with a stirrer
- Validated analytical method for drug quantification (e.g., HPLC)[[1](#)]

Procedure:

- Prepare the excised skin by carefully removing subcutaneous fat and hair.
- Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[[16](#)]
- Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[[16](#)]
- Maintain the temperature of the receptor medium at 32°C to mimic skin surface temperature. [[16](#)]
- Apply a known amount of the drug formulation (with or without CCT) to the surface of the skin in the donor compartment.[[16](#)]
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.[[16](#)]
- Analyze the drug concentration in the collected samples using a validated analytical method.
- At the end of the experiment, dismount the skin and quantify the amount of drug retained in the skin layers using techniques like tape stripping.[[17](#)][[18](#)]
- Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (J_{ss}) and permeability coefficient (K_p). The enhancement ratio (ER) can be calculated as the ratio of J_{ss} from the CCT-containing formulation to that of the control formulation.

Characterization of Stratum Corneum Interaction: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermal behavior of the stratum corneum lipids and the effect of penetration enhancers.[\[2\]](#) The highly organized lipid structure of the stratum corneum exhibits characteristic endothermic transitions. Disruption of this structure by a penetration enhancer like CCT can be observed as a shift or broadening of these transition peaks.[\[15\]](#)[\[19\]](#)

DSC Thermogram Interpretation:

- Untreated Stratum Corneum: Typically shows endothermic peaks around 65°C and 75°C, corresponding to the melting of intercellular lipids.[\[13\]](#)
- Stratum Corneum Treated with CCT: While some studies show minimal changes in the thermal transitions of the stratum corneum lipids upon treatment with pure caprylic/capric triglycerides, formulations containing CCT with other components like phospholipids have been shown to decrease the phase-transition enthalpy, suggesting a dissolution or extraction of the stratum corneum lipids.[\[15\]](#) This indicates a fluidization of the lipid bilayers, which correlates with enhanced drug penetration.

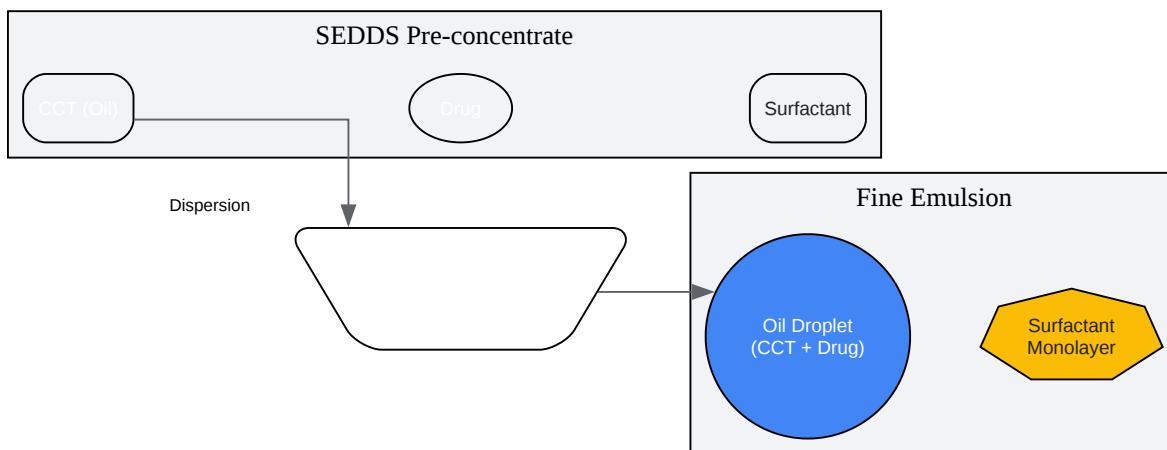
Lipid Carrier for Oral Bioavailability Enhancement

For oral drug delivery, CCT is a key component in lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[\[3\]](#)[\[20\]](#)[\[21\]](#) These systems are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract.[\[22\]](#)[\[23\]](#)

Mechanism of Bioavailability Enhancement with CCT-based SEDDS:

- Improved Solubilization: The drug is pre-dissolved in the lipid phase of the SEDDS, bypassing the dissolution step, which is often the rate-limiting step for the absorption of poorly soluble drugs.[\[24\]](#)
- Enhanced Absorption: The fine emulsion droplets provide a large surface area for drug absorption. Furthermore, the lipid components can stimulate the lymphatic transport of highly lipophilic drugs, thus avoiding first-pass metabolism in the liver.[\[21\]](#)

Diagram: Formation of a Self-Emulsifying Drug Delivery System (SEDDS)



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